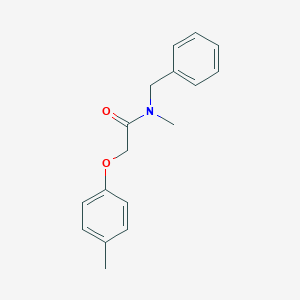![molecular formula C20H21N3O4S2 B295203 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a unique method.
Mecanismo De Acción
The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide involves the inhibition of various enzymes and proteins that are essential for cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. Additionally, this compound also inhibits the activity of various kinases, including AKT and ERK, which play a crucial role in cancer cell survival and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potent anti-cancer activity and its ability to inhibit various enzymes and proteins that are essential for cancer cell proliferation and survival. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide. One of the primary directions is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various cancer types. Finally, the potential applications of this compound in other fields, such as neurodegenerative diseases, should also be explored.
In conclusion, this compound is a compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. This compound has potent anti-cancer activity, inhibits various enzymes and proteins essential for cancer cell proliferation and survival, and has the potential to be used in the treatment of neurodegenerative diseases. Further research is needed to optimize the synthesis method, determine the optimal dosage and administration, and explore the potential applications of this compound in other fields.
Métodos De Síntesis
The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiourea and allyl bromide to form the thieno[2,3-d]pyrimidine derivative. Finally, the compound is acetylated using acetic anhydride to obtain the desired product.
Aplicaciones Científicas De Investigación
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide has shown promising results in various scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
Fórmula molecular |
C20H21N3O4S2 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-5-8-23-19(25)14-9-12(2)29-18(14)22-20(23)28-11-17(24)21-15-10-13(26-3)6-7-16(15)27-4/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24) |
Clave InChI |
YWAOJAIUOXJNKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)


